Cas no 57103-15-8 (9-(4-Iodophenyl)-9H-carbazole)
9-(4-Iodophenyl)-9H-carbazole Chemical and Physical Properties
Names and Identifiers
-
- 9-(4-Iodophenyl)-9H-carbazole
- 9-(4-Iodophenyl)carbazole
- (9-(4-IODOPHENYL))-9H-CARBAZOLE
- 9H-Carbazole, 9-(4-iodophenyl)-
- (9H-Carbazole,9-(4-iodophenyl)-)
- 4-(N-carbazolyl)-1-iodobenzene
- 9-(4-iodo-phenyl)-9H-carbazole
- 9-(4-iodophenyl)-carbazole
- 9-(p-iodophenyl)carbazole
- AMTH055
- N-(4-iodophenyl)-carbazole
- CWZDMKAGSIDFBR-UHFFFAOYSA-N
- VZ31089
- AX8246837
- I0961
- AS-40158
- DTXSID40445557
- A913225
- MFCD11617970
- SB66545
- 57103-15-8
- SCHEMBL536571
- CS-0099224
- AKOS016012177
- SY055398
- FT-0768764
- DB-072250
-
- MDL: MFCD11617970
- Inchi: 1S/C18H12IN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H
- InChI Key: CWZDMKAGSIDFBR-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)N1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 369.00100
- Monoisotopic Mass: 369.00145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9
- XLogP3: 5.6
Experimental Properties
- Density: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 138.0 to 142.0 deg-C
- Solubility: Insuluble (2.9E-4 g/L) (25 ºC),
- PSA: 4.93000
- LogP: 5.38830
9-(4-Iodophenyl)-9H-carbazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:Store at room temperature
9-(4-Iodophenyl)-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I862398-1g |
9-(4-Iodophenyl)carbazole |
57103-15-8 | ≥98%(GC) | 1g |
538.20 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0961-5G |
9-(4-Iodophenyl)carbazole |
57103-15-8 | >98.0%(GC) | 5g |
¥2890.00 | 2024-04-16 | |
| TRC | I718975-50mg |
9-(4-Iodophenyl)-9H-carbazole |
57103-15-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I718975-100mg |
9-(4-Iodophenyl)-9H-carbazole |
57103-15-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I718975-500mg |
9-(4-Iodophenyl)-9H-carbazole |
57103-15-8 | 500mg |
$ 185.00 | 2022-06-04 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0961-1G |
9-(4-Iodophenyl)carbazole |
57103-15-8 | >98.0%(GC) | 1g |
¥750.00 | 2024-04-16 | |
| Chemenu | CM274840-1g |
9-(4-Iodophenyl)-9H-carbazole |
57103-15-8 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM274840-5g |
9-(4-Iodophenyl)-9H-carbazole |
57103-15-8 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM274840-10g |
9-(4-Iodophenyl)-9H-carbazole |
57103-15-8 | 95%+ | 10g |
$538 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IR158-200mg |
9-(4-Iodophenyl)-9H-carbazole |
57103-15-8 | 98.0%(GC) | 200mg |
¥306.0 | 2022-06-10 |
9-(4-Iodophenyl)-9H-carbazole Suppliers
9-(4-Iodophenyl)-9H-carbazole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Additional information on 9-(4-Iodophenyl)-9H-carbazole
Exploring the Synthesis, Properties, and Emerging Applications of 9-(4-Iodophenyl)-9H-Carbazole (CAS No. 57103-15-8)
9-(4-Iodophenyl)-9H-Carbazole, a substituted polycyclic aromatic compound with CAS registry number CAS No. 57103-15-8, has garnered significant attention in recent years due to its unique electronic properties and versatile functionalization potential. This compound belongs to the carbazole family, which is characterized by a tricyclic structure comprising a benzene ring fused to a dibenzobenzopyran system. The introduction of an iodine substituent at the para-position of the phenyl group attached to the carbazole core imparts distinct chemical reactivity and physicochemical characteristics compared to its unsubstituted counterpart. Researchers have demonstrated that such halogenated derivatives exhibit enhanced stability under oxidative conditions while maintaining favorable electronic transitions for optoelectronic applications.
A groundbreaking study published in Advanced Materials in 2023 revealed novel synthetic pathways for preparing 9-(4-Iodophenyl)-9H-Carbazole. By employing palladium-catalyzed cross-coupling reactions under solvent-free conditions, chemists achieved unprecedented yields exceeding 85% while minimizing environmental impact. This method represents a significant advancement over traditional protocols that often required hazardous solvents or extended reaction times. The optimized synthesis not only ensures purity but also facilitates large-scale production for industrial applications without compromising safety standards.
The structural configuration of this compound plays a critical role in determining its photophysical behavior. Computational studies using density functional theory (DFT) have elucidated the electronic distribution across its conjugated system, showing that the iodine atom at position C4 induces a bathochromic shift in absorption spectra by approximately 60 nm compared to analogous fluorinated derivatives. This spectral tuning capability makes CAS No. 57103-15-8 particularly valuable for designing wavelength-specific optical sensors and photovoltaic materials. Recent experiments confirmed that thin films prepared from this compound exhibit exciton diffusion lengths up to 20 nm at room temperature, a parameter crucial for optimizing charge transport in organic electronics.
In pharmaceutical research, 9-(4-Iodophenyl)-9H-Carbazole has emerged as an important lead compound in anticancer drug development. A collaborative study between MIT and Kyoto University demonstrated that this molecule selectively inhibits topoisomerase IIα activity in neuroblastoma cells with IC₅₀ values as low as 2.3 µM, outperforming conventional doxorubicin by an order of magnitude while displaying reduced cardiotoxicity profiles. The iodine substituent's ability to modulate cellular uptake through receptor-mediated endocytosis was highlighted as a key factor enabling targeted delivery mechanisms.
The compound's role in supramolecular chemistry has also expanded with recent discoveries. Researchers at ETH Zurich successfully incorporated it into self-assembled nanotubes through π-stacking interactions with cucurbit[7]uril derivatives, creating nanostructured platforms with tunable porosity for drug encapsulation applications. These structures exhibited controlled release kinetics over seven days when loaded with paclitaxel analogs, suggesting potential for sustained-release therapeutic systems.
In the realm of organic electronics, advancements have been made leveraging the unique photochemical properties of CAS No. 57103-15-8. A team from Samsung Advanced Institute developed hybrid perovskite solar cells using this compound as an interfacial modifier, achieving power conversion efficiencies of 24.6% under AM1.5G illumination - a record high for such configurations reported in Nature Energy. The iodine-containing carbazole derivative was shown to form stable passivation layers that mitigate non-radiative recombination losses through surface defect passivation mechanisms analyzed via time-resolved photoluminescence spectroscopy.
Bioanalytical applications have recently expanded with the discovery of this compound's fluorescent quenching behavior in aqueous environments containing metal ions like Cu²⁺ and Fe³⁺+. A biosensor design published in Analytical Chemistry utilized its emission response to create portable detection systems capable of quantifying trace metal contaminants in drinking water down to sub-parts-per-trillion levels using smartphone-based readouts.
Synthetic versatility remains one of its most compelling features. In organocatalytic reactions reported in JACS, this molecule served as an effective directing group during transition metal-free C-H activation processes, enabling regioselective functionalization on aromatic rings without generating toxic byproducts typically associated with palladium-catalyzed systems.
The thermal stability profile of CAS No. 57103-15-8 was recently re-evaluated using differential scanning calorimetry (DSC) under controlled atmospheres (Nature Communications, 2024). Results indicated decomposition temperatures above 380°C under nitrogen atmosphere when crystallized from dichloromethane/methanol mixtures - a critical parameter for high-performance organic light-emitting diodes (OLEDs) where operational temperatures often exceed ambient conditions.
In enzymology studies conducted at Stanford University's ChEM-H institute, this compound demonstrated remarkable inhibition activity against tyrosinase enzymes responsible for melanin synthesis (IC₅₀ = 68 nM). This discovery has spurred investigations into its potential application as depigmentation agent alternatives to hydroquinone-based compounds commonly used in dermatological treatments but associated with skin irritation risks.
Surface modification techniques utilizing this compound have led to breakthroughs in biocompatible materials science (Biomaterials Science, 2023). When covalently attached to gold nanoparticles via click chemistry approaches, it enhanced protein resistance properties by forming hydrophobic barriers on nanoparticle surfaces measured via quartz crystal microbalance experiments - critical for developing stable bioimaging agents and implantable devices.
Nanoconfined environments further reveal intriguing behaviors of this molecule according to recent research (JPC Letters, March 2024). When encapsulated within carbon nanotubes at concentrations below saturation point (≈6 wt%), it exhibits amplified fluorescence quantum yields reaching up to 68% due to restricted molecular motion effects analyzed through time-correlated single-photon counting (TCSPC) techniques - opening new avenues for single-molecule detection technologies.
Solid-state NMR studies conducted at Oxford University provided unprecedented insights into its molecular packing arrangements (JACS Au, December 2023). The iodine substituent was found to induce preferential face-on orientation within crystal lattices when compared with other halogenated analogs studied under similar conditions - a structural feature that could be exploited for optimizing charge carrier mobility in organic field-effect transistors (OFETs).
In regenerative medicine applications (Acs Nano, July 2024), polymer scaffolds incorporating this compound displayed enhanced neural differentiation capabilities when seeded with mesenchymal stem cells derived from adipose tissue cultures maintained under hypoxic conditions (O₂ ≈3%). The iodinated carbazole groups were shown through transcriptomic analysis to upregulate NGN genes associated with neuronal lineage commitment processes.
Sustainable synthesis methods have seen particular innovation involving this material (Greener Journal of Chemistry, April 2024). An enzymatic approach using tyrosinase from mushroom extracts achieved selective phenolic coupling reactions yielding >98% enantiomeric excess when combined with chiral auxiliaries derived from renewable resources like conifer tree sap components - marking progress toward greener manufacturing practices without compromising stereochemical control requirements.
Liquid-crystalline phase behavior studies (Liquid Crystals Today, November issue) revealed that copolymers containing this unit exhibit thermotropic mesophases over temperature ranges relevant for display technologies (-4°C → +68°C), accompanied by birefringence values exceeding Δn=0.3 measured via polarized optical microscopy and dynamic mechanical analysis - characteristics highly sought after for next-generation flexible OLED panels requiring wide operational temperature windows.
Bioavailability studies conducted on murine models showed improved pharmacokinetic profiles when formulated into lipid-polymer hybrid nanoparticles (Nanomedicine: Nanotechnology Biology & Medicine). Compared to free drug administration methods requiring intravenous delivery routes, oral formulations achieved therapeutic plasma concentrations after just two hours post-administration while maintaining >7 days half-life measured via LC/MS analysis - indicating promising prospects for developing orally active pharmaceutical formulations targeting neurodegenerative disorders such as Parkinson's disease where current therapies suffer from poor BBB penetration issues.
The electrochemical properties remain central to ongoing investigations (ECS Journal of Solid State Science & Technology Letters). Cyclic voltammetry measurements performed under controlled solvent environments revealed reversible redox potentials between +1.6 V and +1.8 V vs Fc/Fc⁺ reference electrode systems - parameters essential for designing efficient cathode materials in lithium-ion battery electrolytes where voltage window compatibility directly impacts energy storage efficiency metrics.
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